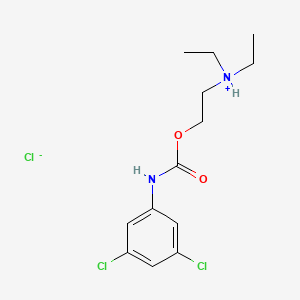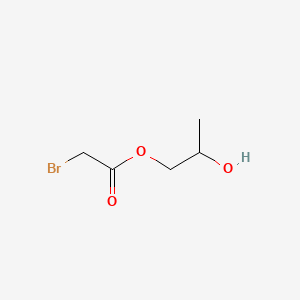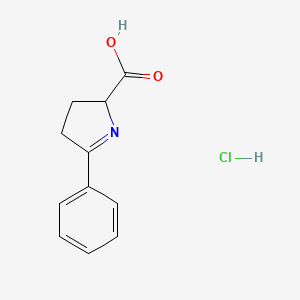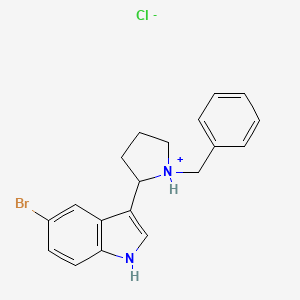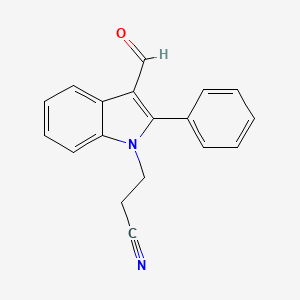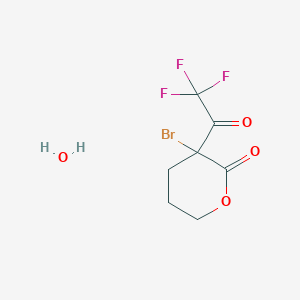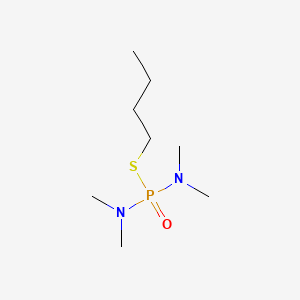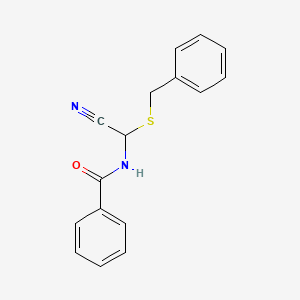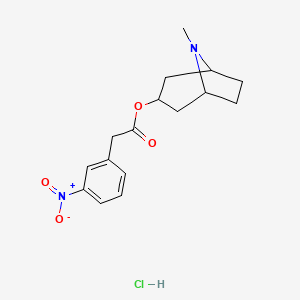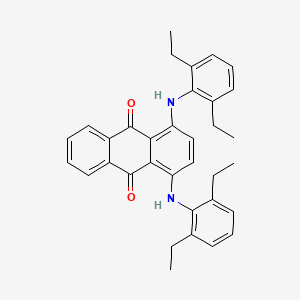
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is an organic compound with the molecular formula C₃₄H₃₄N₂O₂. It is known for its applications in various fields, including as a dye and in organic electronics. This compound is characterized by its white to pale yellow crystalline solid appearance and its solubility in organic solvents such as benzene, ethanol, and dichloromethane .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is typically synthesized through the reaction of 2,6-diethylphenylamine with 1,4-dichloroanthraquinone under acidic conditions. The reaction involves heating the reactants in a suitable solvent, such as toluene, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified through recrystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: It can be reduced to form hydroquinone derivatives.
Substitution: The amino groups can undergo substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly used.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroquinone derivatives.
Substitution: Substituted anthraquinone derivatives.
Applications De Recherche Scientifique
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone has a wide range of applications in scientific research:
Chemistry: Used as a dye and in the synthesis of other organic compounds.
Biology: Investigated for its potential as an anticancer agent due to its ability to interact with DNA.
Medicine: Explored for its therapeutic properties, including its role in photodynamic therapy.
Industry: Utilized in organic electronics, such as in the fabrication of organic light-emitting diodes (OLEDs) and photovoltaic cells
Mécanisme D'action
The mechanism of action of 1,4-Bis((2,6-diethylphenyl)amino)anthraquinone involves its interaction with cellular components. In biological systems, it can intercalate into DNA, disrupting the replication process and leading to cell death. This property makes it a potential candidate for anticancer therapies. Additionally, its photodynamic properties allow it to generate reactive oxygen species upon light activation, which can damage cellular structures .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis((2,6-dibromo-4-methylphenyl)amino)anthraquinone
- 1,4-Bis((p-hydroxyphenethyl)amino)anthraquinone
Uniqueness
1,4-Bis((2,6-diethylphenyl)amino)anthraquinone is unique due to its specific substitution pattern, which imparts distinct electronic and photophysical properties. This makes it particularly useful in applications such as organic electronics and photodynamic therapy, where precise control over these properties is crucial .
Propriétés
Numéro CAS |
20241-74-1 |
|---|---|
Formule moléculaire |
C34H34N2O2 |
Poids moléculaire |
502.6 g/mol |
Nom IUPAC |
1,4-bis(2,6-diethylanilino)anthracene-9,10-dione |
InChI |
InChI=1S/C34H34N2O2/c1-5-21-13-11-14-22(6-2)31(21)35-27-19-20-28(36-32-23(7-3)15-12-16-24(32)8-4)30-29(27)33(37)25-17-9-10-18-26(25)34(30)38/h9-20,35-36H,5-8H2,1-4H3 |
Clé InChI |
YDWOAJFKMUQBOU-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C(=CC=C1)CC)NC2=C3C(=C(C=C2)NC4=C(C=CC=C4CC)CC)C(=O)C5=CC=CC=C5C3=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


